N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide
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Overview
Description
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide is a complex organic compound characterized by the presence of multiple functional groups, including a cyano group, a nitro group, and a fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Acylation: Formation of the acetamide group.
Cyanation: Introduction of the cyano group.
Each of these steps requires specific reagents and conditions. For example, nitration might involve the use of concentrated nitric acid and sulfuric acid, while fluorination could be achieved using a fluorinating agent such as N-fluorobenzenesulfonimide.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as chromatography and crystallization would be common.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution of the cyano group could yield various derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its multiple functional groups.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluorophenyl)acetamide: Lacks the nitro group.
N-[(4-chlorophenyl)(cyano)methyl]-2-(4-nitrophenyl)acetamide: Lacks the fluoro group.
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-methylphenyl)acetamide: Contains a methyl group instead of a nitro group.
Uniqueness
N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-2-(2-fluoro-4-nitrophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3O3/c17-12-4-1-10(2-5-12)15(9-19)20-16(22)7-11-3-6-13(21(23)24)8-14(11)18/h1-6,8,15H,7H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRXQLRRHQDHHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)NC(=O)CC2=C(C=C(C=C2)[N+](=O)[O-])F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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